Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀O₄S
- Molecular Weight : 214.24 g/mol
- CAS Number : 865187-80-0
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. The following sections detail specific activities and findings from various studies.
Antitumor Activity
Several studies have explored the antitumor potential of thiophene derivatives, which may extend to this compound.
- Case Study :
- A study on related thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could yield effective antitumor agents.
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Inhibitory Effects on Enzymes
Thiophene derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.
- Enzyme Targets :
- Potential targets include kinases and proteases, which play critical roles in cancer progression and microbial resistance.
- In silico docking studies could provide insights into binding affinities and specific interactions with these targets.
Research Findings Summary Table
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against target pathogens or cancer cells.
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-12-8(10)5-7-6(3-4-14-7)9(11)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXRIPCFBZBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CS1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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